tert-Butyl 2-(2-tert-butyl-4-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate
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Overview
Description
“tert-Butyl 2-(2-tert-butyl-4-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction. The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .Scientific Research Applications
Synthesis and Chemical Properties
- Precursor for Foldamer Studies : A study highlights the synthesis of a related compound, serving as a precursor for investigating new classes of foldamers based on aza/α-dipeptide oligomerization. This research contributes to the understanding of foldamer chemistry, with potential implications for biomimetic structures and materials (Abbas et al., 2009).
Catalysis and Chemical Transformations
- Alkoxycarbonylation Catalyst : The development of a palladium catalyst, involving related structural motifs, showcased its utility in alkoxycarbonylation of alkenes. This catalyst system demonstrates high activity and selectivity, potentially impacting chemical industry practices by offering a practical method for transforming alkenes into esters (Dong et al., 2017).
Material Science Applications
- Polymer Solar Cells : Research involving related compounds focuses on the use of specific materials as electron-cascade acceptors in polymer solar cells. The inclusion of these components results in improved power conversion efficiencies, suggesting a promising approach for enhancing solar cell performance (Cheng et al., 2014).
Environmental and Microbial Degradation
- Microbial Degradation of Fuel Oxygenates : A study on the microbial degradation of methyl tert-butyl ether and related compounds offers insights into the environmental fate and biodegradation pathways of substances with similar chemical structures. Understanding these processes is crucial for assessing the environmental impact of such chemicals and developing bioremediation strategies (Fayolle et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various macromolecules, enhancing their biological activities .
Mode of Action
It’s worth noting that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring in similar compounds have been attributed to enhancing favorable interaction with macromolecules .
Biochemical Pathways
Derivatives of similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 5-tert-butyl-2-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4/c1-9-24-16(22)14-12-15(18(3,4)5)21(13(14)2)11-10-20-17(23)25-19(6,7)8/h12H,9-11H2,1-8H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUCFGMUUXSBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C(C)(C)C)CCNC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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